An In-depth Technical Guide to (2-Chlorophenyl)(phenyl)methanone: Chemical Properties and Structure
An In-depth Technical Guide to (2-Chlorophenyl)(phenyl)methanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chlorophenyl)(phenyl)methanone, also known as 2-chlorobenzophenone, is an organic compound of significant interest in synthetic chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and relevant experimental protocols. The information is curated to support researchers, scientists, and professionals in drug development and related fields.
Chemical Structure and Identification
(2-Chlorophenyl)(phenyl)methanone is a diaryl ketone, a derivative of benzophenone with a chlorine atom substituted at the ortho position of one of the phenyl rings.[1] This substitution pattern influences the molecule's conformation and reactivity.
Key Identifiers:
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IUPAC Name: (2-chlorophenyl)(phenyl)methanone[1]
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Common Synonyms: 2-Chlorobenzophenone, o-Chlorobenzophenone[1]
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Molecular Formula: C₁₃H₉ClO[2]
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InChIKey: VMHYWKBKHMYRNF-UHFFFAOYSA-N[1]
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SMILES: C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl[1]
Physicochemical Properties
A summary of the key physicochemical properties of (2-Chlorophenyl)(phenyl)methanone is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Appearance | White to yellow crystalline powder | [4] |
| Melting Point | 44-47 °C | [5] |
| Boiling Point | 330 °C | [5] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [4] |
| Flash Point | >230 °F (>110 °C) | [4] |
| Density | 1.18 g/cm³ | |
| Refractive Index | 1.5260 (estimate) |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of (2-Chlorophenyl)(phenyl)methanone.
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¹H NMR (400 MHz, CDCl₃): δ = 7.81-7.83 (m, 2H), 7.58-7.63 (m, 1H), 7.45-7.49 (m, 4H), 7.37-7.38 (m, 2H).[6]
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¹³C NMR (100 MHz, CDCl₃): δ = 195.4, 138.6, 136.5, 133.8, 131.3, 131.2, 130.1, 130.0, 129.2, 128.7, 126.7.[6]
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Infrared (IR) Spectroscopy: IR spectra are available and can be used for functional group identification.[7] Key expected absorptions would include those for the C=O (ketone) stretch and aromatic C-H and C=C stretches.
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Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[8] Electron ionization mass spectrometry data is available.[2][9]
Experimental Protocols
This section provides a detailed methodology for a common reaction involving (2-Chlorophenyl)(phenyl)methanone.
Reduction of (2-Chlorophenyl)(phenyl)methanone to (2-Chlorophenyl)(phenyl)methanol
This protocol details the reduction of the ketone functionality to a secondary alcohol.
Materials:
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(2-Chlorophenyl)(phenyl)methanone (2-chlorobenzophenone)
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Sodium borohydride (NaBH₄)
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Anhydrous isopropanol
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Diethyl ether
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Dilute hydrochloric acid solution
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Water
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Magnesium sulfate (MgSO₄)
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Petroleum ether
Procedure: [10]
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A mixture of 15.0 g (0.0692 mole) of (2-Chlorophenyl)(phenyl)methanone and 4.1 g (0.1094 mole) of sodium borohydride in 200 ml of anhydrous isopropanol is prepared in a suitable reaction vessel.
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The mixture is heated to reflux and maintained at this temperature for 2.0 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, the solvent is removed under reduced pressure (in vacuo).
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The resulting residue is diluted with diethyl ether.
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The ether solution is washed first with a dilute hydrochloric acid solution and then with water until the aqueous layer is neutral.
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The organic layer is dried over anhydrous magnesium sulfate.
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The drying agent is removed by filtration, and the ether is concentrated under reduced pressure.
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The crude product, (2-chlorophenyl)(phenyl)methanol (2-chlorobenzhydrol), is purified by recrystallization from petroleum ether.
Expected Outcome:
Recrystallization should yield approximately 11.5 g (0.0526 mole) of 2-chlorobenzhydrol with a melting point of 61-63 °C.[10]
Applications and Biological Relevance
(2-Chlorophenyl)(phenyl)methanone serves as a versatile intermediate in organic synthesis. It is a precursor for the synthesis of various compounds, including pharmaceutical intermediates.[11] For instance, it is used in the synthesis of 1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate.[5] Additionally, it finds application as a photoinitiator in the photocrosslinking of polymers like polyethylene.[4]
While specific signaling pathways for (2-Chlorophenyl)(phenyl)methanone are not extensively documented, the broader class of benzophenone derivatives has been shown to exhibit various biological activities, including anti-inflammatory properties.[12] Derivatives of the related 2-amino-5-chlorobenzophenone are precursors to benzodiazepines, which are known to act on the central nervous system.[13]
Mandatory Visualizations
Chemical Structure
Caption: 2D representation of (2-Chlorophenyl)(phenyl)methanone.
Experimental Workflow: Reduction of (2-Chlorophenyl)(phenyl)methanone
Caption: Step-by-step workflow for the reduction experiment.
References
- 1. Methanone, (2-chlorophenyl)phenyl- | C13H9ClO | CID 78838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methanone, (2-chlorophenyl)phenyl- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. (2-Chlorophenyl)phenyl-methanone CAS:5162-03-8 – boyangchemical Suppliers [boyang-chemical.com]
- 6. rsc.org [rsc.org]
- 7. (2-Chlorophenyl)phenyl-methanone(5162-03-8) IR Spectrum [chemicalbook.com]
- 8. (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR [m.chemicalbook.com]
- 9. Methanone, (2-chlorophenyl)phenyl- [webbook.nist.gov]
- 10. Synthesis routes of (2-Chlorophenyl)(phenyl)methanone [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
